molecular formula C16H11FN2OS B15061393 5-Benzylidene-3-(4-fluoro-phenyl)-2-thioxo-imidazolidin-4-one

5-Benzylidene-3-(4-fluoro-phenyl)-2-thioxo-imidazolidin-4-one

Cat. No.: B15061393
M. Wt: 298.3 g/mol
InChI Key: ROYLEJOLHGAQSG-UHFFFAOYSA-N
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Description

5-Benzylidene-3-(4-fluoro-phenyl)-2-thioxo-imidazolidin-4-one belongs to the imidazolidinone class, characterized by a five-membered ring containing two nitrogen atoms and a thioxo group at position 2. This compound is synthesized via a multi-step process involving:

Nucleophilic Michael addition: Between 2-thioxo-imidazolidin-4-one and (2-cyano-3-phenyl)-ethyl acrylates in the presence of piperidine .

N-alkylation: At position 3 using 4-fluorobenzyl or phenyloxoethyl chlorides under alkaline conditions (e.g., K₂CO₃ in methanol) .

Key structural features include:

  • A benzylidene group at position 3.
  • A 4-fluorophenyl substituent at position 3.

Properties

Molecular Formula

C16H11FN2OS

Molecular Weight

298.3 g/mol

IUPAC Name

5-benzylidene-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11FN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)

InChI Key

ROYLEJOLHGAQSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Additions

The thioxo group (C=S) at position 2 acts as a nucleophile, enabling Michael-type additions with electron-deficient substrates (e.g., cyanoacrylate esters) . This reaction forms conjugated systems critical for biological activity.

Example :

  • Reagent : Ethyl cyanoacetate, aldehyde (e.g., 4-dimethylaminobenzaldehyde)

  • Catalyst : Piperidine

  • Product : 5-benzylidene derivatives with extended conjugation .

Alkylation Reactions

Alkylation occurs at positions 2 or 3 using alkyl halides (e.g., benzyl bromide) under alkaline conditions (e.g., potassium carbonate) . This introduces hydrophobic substituents, potentially enhancing biological activity.

Example :

  • Reagent : Benzyl bromide

  • Conditions : Potassium carbonate, methanol

  • Product : 3-benzyl-5-benzylidene derivatives .

Thioxo Group (C=S)

The thioxo group participates in:

  • Substitution reactions : Replaced by oxygen (e.g., using Lawesson’s reagent) .

  • Nucleophilic additions : Reacts with α,β-unsaturated carbonyl compounds .

Benzylidene Substituent

The benzylidene group (C=CH-Ar) is formed via condensation reactions and may undergo:

  • Hydrolysis : Under acidic or basic conditions, yielding ketones .

  • Electrophilic substitution : Reactivity influenced by electron-withdrawing groups (e.g., fluorine) .

Analytical Characterization

Key techniques used to study its reactivity and structure:

  • IR spectroscopy : Detects thiocarbonyl (C=S) and arylidene (C=C) stretches .

  • NMR spectroscopy : Confirms substitution patterns and conjugation .

  • Mass spectrometry : Identifies molecular weight and fragmentation patterns .

Research Findings

  • Structure-activity relationships : Electron-withdrawing substituents (e.g., fluorine) at the 4-position of the arylidene group enhance biological activity .

  • Solubility and stability : Derivatives with thiophene or isoindolinone subunits exhibit improved solubility and pharmacokinetic profiles .

  • Reversibility : Binding to targets like perforin is rapid and reversible, critical for therapeutic applications .

Scientific Research Applications

3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Differences:

Substituent Effects on Activity :

  • The 4-fluorophenyl group in the target compound enhances lipophilicity and bioavailability compared to bulkier substituents like 4-nitrobenzyl (compound 15) .
  • Methylthio groups (e.g., compound 7f) increase steric hindrance but reduce hydrogen-bonding capacity relative to the thioxo group .

Synthetic Yields :

  • Electron-withdrawing groups (e.g., nitro in compound 15) lower yields (79%) compared to electron-neutral substituents (e.g., 4-fluorophenyl, 92% in compound 7f) .

Biological Activity :

  • The target compound’s thioxo group contributes to urease inhibition, a property shared with other 2-thioxo-imidazolidin-4-ones .
  • Analogs with 4-chlorobenzyl substituents (e.g., compound in ) exhibit antiparasitic activity, suggesting substituent-dependent biological targeting .

Pharmacological and Physicochemical Properties

  • Anti-inflammatory Activity : The target compound’s 4-fluorophenyl group aligns with enhanced activity in carrageenan-induced edema models, similar to 3-benzyl derivatives (compounds 10–15) .
  • Urease Inhibition : The thioxo group is critical for reversible inhibition, as seen in other 2-thioxo-imidazolidin-4-ones (e.g., IC₅₀ values < 50 µM) .
  • Thermal Stability : Melting points range from 135–220°C, influenced by substituent polarity (e.g., dimethoxy groups in compound 15 lower melting points) .

Crystallographic and Spectroscopic Analysis

  • Structural Characterization: SHELX software is widely used for crystallographic refinement of imidazolidinones, confirming planarity of the benzylidene moiety and non-covalent interactions .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons in the target compound resonate at δ 7.15–8.01 ppm, similar to analogs like compound 7f .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 373 for compound 10) confirm molecular weights .

Biological Activity

5-Benzylidene-3-(4-fluoro-phenyl)-2-thioxo-imidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C16H11FN2OS
  • Molecular Weight : 298.33 g/mol
  • CAS Number : 722465-80-7

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 2-thioxo-imidazolidin-4-one with various aldehydes, followed by specific substitutions at the benzylidene position. The synthesis typically involves nucleophilic addition reactions and alkylation steps under alkaline conditions, yielding a variety of substituted imidazolidinones with potential biological activities .

Anticancer Activity

Research indicates that derivatives of thioxoimidazolidinones, including this compound, exhibit promising anticancer properties. A study demonstrated that these compounds induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. Specifically, they have shown efficacy against HeLa cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies showed that 5-benzylidene derivatives effectively inhibited tyrosinase activity in B16F10 murine melanoma cells. This suggests potential applications in treating hyperpigmentation disorders. The inhibitory mechanism was further elucidated through kinetic studies using Lineweaver-Burk plots, indicating competitive inhibition .

Case Studies

  • Case Study on Anticancer Effects :
    • Objective : Evaluate the cytotoxic effects on HeLa cells.
    • Findings : Compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, leading to increased apoptosis markers such as Annexin V positivity and caspase activation.
  • Case Study on Tyrosinase Inhibition :
    • Objective : Assess the anti-melanogenic effects in B16F10 cells.
    • Findings : The compound reduced melanin production significantly; analogs showed varying degrees of inhibition, with some exhibiting greater efficacy than standard controls like kojic acid.

Research Findings Summary

Study FocusKey FindingsReferences
Anticancer ActivityInduced apoptosis in HeLa cells ,
Tyrosinase InhibitionEffective inhibition of cellular tyrosinase ,
Synthesis TechniquesMulti-step synthesis involving nucleophilic addition ,

Q & A

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 knockout models : Silence putative target genes (e.g., kinases) to confirm pathway specificity.
  • Metabolomic profiling (LC-MS/MS) tracks downstream metabolite changes in treated cells.
  • Cryo-EM or surface plasmon resonance (SPR) visualizes real-time interactions with target proteins .

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